molecular formula C25H28N2O5S B14146697 (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone CAS No. 62618-60-4

(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone

Cat. No.: B14146697
CAS No.: 62618-60-4
M. Wt: 468.6 g/mol
InChI Key: ZGSVWLFDZAHUNW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a benzothiepin derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone typically involves multiple steps:

    Formation of the Benzothiepin Core: The benzothiepin core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.

    Introduction of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.

    Attachment of the (Z)-but-2-enedioic Acid Moiety: This step involves the coupling of the (Z)-but-2-enedioic acid with the benzothiepin derivative, typically through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzothiepin moieties.

    Reduction: Reduction reactions can be used to modify the double bonds in the (Z)-but-2-enedioic acid part of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiepin and piperazine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to saturated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science:

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzothiepin Derivatives: Compounds with similar benzothiepin cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

Uniqueness:

    Structural Complexity: The combination of (Z)-but-2-enedioic acid, piperazine, and benzothiepin moieties makes this compound unique.

Properties

CAS No.

62618-60-4

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone

InChI

InChI=1S/C21H24N2OS.C4H4O4/c1-15(24)16-7-8-21-18(13-16)19(23-11-9-22(2)10-12-23)14-17-5-3-4-6-20(17)25-21;5-3(6)1-2-4(7)8/h3-8,13,19H,9-12,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZGSVWLFDZAHUNW-BTJKTKAUSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.